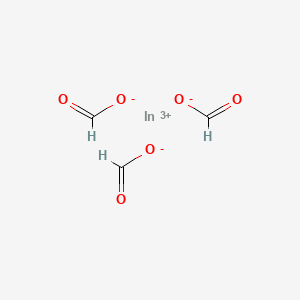

Indium formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40521-21-9 |

|---|---|

Molecular Formula |

C3H3InO6 |

Molecular Weight |

249.87 g/mol |

IUPAC Name |

indium(3+);triformate |

InChI |

InChI=1S/3CH2O2.In/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |

InChI Key |

SBFKENUEAOCRNR-UHFFFAOYSA-K |

SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[In+3] |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[In+3] |

Other CAS No. |

40521-21-9 |

Synonyms |

indium formate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Hydrothermal Synthesis of Indium Formate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the hydrothermal synthesis of indium formate, a versatile precursor for various indium-based materials. This document provides a comprehensive overview of the synthesis methodologies, quantitative data from key experiments, and detailed experimental protocols.

Introduction

This compound, primarily indium(III) formate (In(HCOO)3), and its hydroxyl-substituted variants, such as In2(HCOO)5(OH) and In(HCOO)2(OH), are compounds of significant interest in materials science.[1][2][3][4][5] They serve as crucial precursors for the synthesis of indium oxide (In2O3), a transparent conducting oxide widely used in electronic displays, solar cells, and other optoelectronic devices.[5] Hydrothermal synthesis offers a robust and reliable method for producing crystalline this compound compounds with controlled morphology and structure.[1][5] This method involves the reaction of indium precursors with a formate source in an aqueous solution under elevated temperature and pressure.[1][5]

Hydrothermal Synthesis of this compound Compounds

The hydrothermal synthesis route can yield different this compound species by carefully controlling the reaction conditions, particularly the temperature and starting materials.[2] The primary compounds synthesized via this method are In(HCOO)3, In2(HCOO)5(OH), and In(HCOO)2(OH).[1][2][3][4][5] The introduction of hydroxyl groups into the structure leads to an increased polymerization of the InO6 octahedra that form the backbone of these crystal structures.[2][3][4] In In(HCOO)3, these octahedra are isolated, in In2(HCOO)5(OH) they form dimers, and in In(HCOO)2(OH) they form one-dimensional chains.[2][3][4]

Quantitative Data from Hydrothermal Synthesis

The following table summarizes the key experimental parameters for the hydrothermal synthesis of different this compound compounds.

| Compound | Indium Precursor | Formate Source | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| In(HCOO)3 | In2O3 | HCOOH, HCOONa·2H2O | 155 | 5 days | Not Reported | [3] |

| In2(HCOO)5(OH) | In(NO3)3·4.5H2O | HCOOH | 180 | 5 days | Not Reported | [2] |

| In(HCOO)2(OH) | In(OH)3 | HCOOH | 220 | 5 days | Not Reported | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of the three primary this compound compounds via hydrothermal methods are provided below.

Synthesis of In(HCOO)3

This protocol is adapted from the work of Su et al. (2007).[3]

Materials:

-

Indium(III) oxide (In2O3)

-

Sodium formate dihydrate (HCOONa·2H2O)

-

Formic acid (HCOOH)

-

Ethanol

-

Anhydrous diethyl ether

Procedure:

-

In a 25 mL Teflon-lined stainless steel autoclave, mix 1 mmol (0.2776 g) of In2O3, 6 mmol (0.6242 g) of HCOONa·2H2O, and 6 mL (0.16 mol) of HCOOH.

-

Seal the autoclave and heat it to 155 °C for 5 days.

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the solid product and wash it sequentially with formic acid, ethanol, and anhydrous diethyl ether.

-

Dry the resulting transparent, club-shaped crystals.

Synthesis of In2(HCOO)5(OH) and In(HCOO)2(OH)

The synthesis of the hydroxyl-substituted indium formates is achieved at higher temperatures.[2] The following are generalized protocols based on available literature.

For In2(HCOO)5(OH):

-

Precursors: An indium salt such as Indium(III) nitrate hydrate (In(NO3)3·xH2O) and formic acid.

-

Procedure:

-

Combine the indium precursor and formic acid in a Teflon-lined autoclave.

-

Heat the mixture to approximately 180 °C and maintain this temperature for several days.

-

Cool, filter, and wash the resulting crystalline product.

-

For In(HCOO)2(OH):

-

Precursors: Indium(III) hydroxide (In(OH)3) and formic acid.

-

Procedure:

-

Combine In(OH)3 and formic acid in a Teflon-lined autoclave.

-

Heat the mixture to a higher temperature, around 220 °C, and maintain for an extended period (e.g., 5 days).

-

Cool, filter, and wash the product.

-

Visualization of Experimental Workflow and Structural Relationships

Experimental Workflow for Hydrothermal Synthesis

The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound.

Caption: General workflow for the hydrothermal synthesis of this compound.

Relationship Between Synthesis Temperature and Product

This diagram illustrates how the reaction temperature influences the resulting this compound species.

Caption: Temperature-dependent formation of this compound species.

Characterization of this compound

The synthesized this compound compounds are typically characterized using a variety of analytical techniques to determine their crystal structure, purity, and thermal properties. These methods include:

-

Single Crystal and Powder X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[1][2][3][4][5]

-

Infrared Spectroscopy (IR): To identify the functional groups present, particularly the formate and hydroxyl groups.[2][4]

-

Elemental Analysis: To confirm the elemental composition of the synthesized compounds.[2][4]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior of the this compound, which is crucial for its application as a precursor for indium oxide.[2][4]

Conclusion

The hydrothermal method is a highly effective technique for the synthesis of crystalline this compound and its hydroxyl-substituted derivatives. By carefully controlling the reaction parameters, particularly the temperature, it is possible to selectively synthesize In(HCOO)3, In2(HCOO)5(OH), and In(HCOO)2(OH). These compounds are valuable precursors for the production of indium oxide and other advanced materials, making their synthesis and characterization a critical area of research for professionals in materials science and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and further investigation of these important indium compounds.

References

An In-depth Technical Guide to the Solubility of Indium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of indium(III) formate (In(HCOO)₃). While specific quantitative solubility data for indium formate is not extensively documented in publicly available literature, this guide furnishes qualitative solubility information, detailed experimental protocols for determining solubility, and data for the closely related compound, indium acetate, to serve as a practical reference.

Introduction to this compound

Indium(III) formate is an inorganic compound that serves as a precursor in the synthesis of various indium-containing materials, such as indium oxide (In₂O₃), a transparent conducting oxide used in electronics.[1] Its solubility is a critical parameter for solution-phase synthesis and processing. The dissolution of this compound is influenced by the solvent system, temperature, and the potential formation of different crystalline phases or solvates.[1]

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound can be summarized as follows:

-

Water : this compound is consistently reported to be highly soluble in water.[1][2] It is often used as a hydrate in aqueous synthesis routes.[1]

-

Alcohols (e.g., Ethanol) : Non-aqueous solvents like ethanol, or mixtures of water and ethanol, are employed in the solvothermal synthesis of this compound.[1] This suggests at least partial solubility in ethanol, which can be influenced by temperature.

-

Other Organic Solvents : The choice of solvent in synthetic procedures affects the kinetics of nucleation and crystal growth, indicating that solubility can vary significantly among different organic solvents.[1]

Quantitative Solubility Data (Analogous Compound: Indium Acetate)

Due to the limited availability of specific quantitative data for this compound, the solubility of indium(III) acetate (In(CH₃COO)₃), a structurally similar indium carboxylate, is presented below to provide a contextual understanding of how an indium salt's solubility might behave in various solvents.

| Solvent | Temperature | Solubility | Notes |

| Water | Standard Conditions | Moderately Soluble[3][4][5] | Generally soluble in water and mineral acids.[4] |

| Acetic Acid | Standard Conditions | Soluble[4] | Soluble in acetic acid.[4] |

| Ethanol | Room Temperature | Sparingly Soluble | A small amount can dissolve to form a clear solution.[6] |

| Ethanol | Elevated Temperature | Increased Solubility | Solubility increases with a rise in temperature.[6] |

| Acetone | Standard Conditions | Good Solubility | The polar nature of acetone promotes dissolution.[6] |

Note: This data is for Indium Acetate and should be used as a general reference only. The actual solubility of this compound may differ.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method often depends on the specific solvent, the expected solubility range, and the available equipment.

Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and accuracy.

Methodology:

-

Preparation : An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a flask or vial).

-

Equilibration : The container is agitated at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : The saturated solution is separated from the excess solid. This is commonly achieved by filtration through a membrane filter or by centrifugation.

-

Concentration Analysis : The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) are highly effective for quantifying the indium concentration.

-

Data Reporting : The solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or in moles per liter (mol/L).

Polythermal Method

The polythermal method is particularly useful for determining how solubility changes with temperature and for identifying temperatures at which phase transitions occur.

Methodology:

-

Sample Preparation : A series of sealed vials are prepared, each containing a known mass of this compound and a known mass of the solvent.

-

Heating and Dissolution : The vials are slowly heated at a controlled rate while being agitated. The temperature at which all the solid this compound completely dissolves is recorded as the saturation temperature for that specific concentration.

-

Automated Systems : This process can be automated using systems like the Crystal16 multiple reactor system, which uses turbidity or light scattering to detect the point of complete dissolution.[7]

-

Solubility Curve Construction : By plotting the known concentrations against their corresponding saturation temperatures, a solubility curve can be constructed.

Evaporation Method

This is a straightforward gravimetric method suitable for non-volatile solutes in volatile solvents.

Methodology:

-

Saturated Solution Preparation : A saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a specific temperature.

-

Aliquoting : A precise volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container (e.g., an evaporating dish).

-

Solvent Evaporation : The solvent is evaporated from the solution by gentle heating, leaving behind the non-volatile this compound.

-

Mass Determination : The container with the dried solute is weighed, and the mass of the dissolved this compound is determined by difference.

-

Solubility Calculation : The solubility is calculated based on the mass of the solute and the initial volume or mass of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Factors Influencing this compound Solubility

Caption: Key Factors Affecting the Solubility of this compound.

References

- 1. This compound | 40521-21-9 | Benchchem [benchchem.com]

- 2. This compound (40521-21-9) for sale [vulcanchem.com]

- 3. americanelements.com [americanelements.com]

- 4. Indium acetate - Wikipedia [en.wikipedia.org]

- 5. Indium(III) acetate 99.99 trace metals 25114-58-3 [sigmaaldrich.com]

- 6. What is the solubility of Indium Acetate in organic solvents? - Blog [dongxinchemical.com]

- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Indium Formate Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium, a post-transition metal, exhibits a rich and diverse coordination chemistry. Among its various complexes, indium formates have garnered significant interest due to their structural versatility and potential applications in materials science and catalysis. This technical guide provides a comprehensive overview of the core principles of indium formate coordination chemistry, with a particular focus on synthesis, structural characterization, and potential relevance to the pharmaceutical sciences.

Synthesis of this compound Complexes

This compound complexes are primarily synthesized through hydrothermal, solvothermal, and co-precipitation methods. The choice of method influences the final product's crystallinity, morphology, and composition.

Hydrothermal Synthesis

Hydrothermal synthesis is a prevalent method for crystallizing this compound complexes from aqueous solutions under elevated temperature and pressure. This technique has been successfully employed to produce a series of indium(III) formate compounds, including In(HCOO)3, and its hydroxyl-substituted variants, In2(HCOO)5(OH) and In(HCOO)2(OH). The general principle involves the reaction of a soluble indium(III) salt, such as indium chloride (InCl3) or indium nitrate (In(NO3)3), with formic acid in a sealed autoclave.

Detailed Experimental Protocol: Hydrothermal Synthesis of In(HCOO)3

A typical experimental procedure for the hydrothermal synthesis of indium(III) formate is as follows:

-

Precursor Solution Preparation: Dissolve 2 mmol of InCl3 in 30 mL of deionized water. In a separate beaker, prepare a solution containing an excess of formic acid.

-

Mixing and pH Adjustment: Add the formic acid solution to the indium chloride solution under vigorous stirring. The pH of the resulting mixture can be adjusted to influence the formation of hydroxyl-substituted species.

-

Hydrothermal Reaction: Transfer the final mixture into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature, typically around 180°C, for a duration of 8 to 24 hours.

-

Product Recovery and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. The resulting crystalline product is collected by filtration, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in a vacuum oven at 50°C.

Structural Characterization of this compound Complexes

The coordination chemistry of this compound is characterized by the formation of three-dimensional (3D) framework structures. These frameworks are built from InO6 octahedra, with the formate ligands (HCOO⁻) acting as linkers. The versatility of the formate ligand, which can adopt various coordination modes, gives rise to a rich structural landscape.

Coordination Modes of the Formate Ligand

The formate ligand can coordinate to metal centers in several ways, including monodentate, bidentate (chelating), and bridging modes. In this compound complexes, the formate ligands commonly exhibit a 2.11 binding mode, with syn-syn, syn-anti, and anti-anti configurations. These different coordination geometries play a crucial role in determining the overall crystal structure.

Caption: Coordination modes of the formate ligand in indium complexes.

Crystal Structures of this compound Complexes

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise atomic arrangements in this compound complexes. The following tables summarize the key crystallographic data and selected bond lengths and angles for In(HCOO)3, In2(HCOO)5(OH), and In(HCOO)2(OH).

Table 1: Crystallographic Data for this compound Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| In(HCOO)3 | C3H3InO6 | Monoclinic | P2₁/c | 7.854(2) | 8.868(2) | 8.799(2) | 90 | 114.79(3) | 90 |

| In2(HCOO)5(OH) | C5H6In2O11 | Monoclinic | P2₁/n | 8.239(2) | 13.987(3) | 8.523(2) | 90 | 113.89(3) | 90 |

| In(HCOO)2(OH) | C2H3InO5 | Orthorhombic | Pbca | 9.981(2) | 10.038(2) | 9.876(2) | 90 | 90 | 90 |

Table 2: Selected Bond Lengths (Å) for this compound Complexes

| Bond | In(HCOO)3 | In2(HCOO)5(OH) | In(HCOO)2(OH) |

| In-O (formate) | 2.126(3) - 2.164(3) | 2.119(4) - 2.201(4) | 2.112(2) - 2.223(2) |

| In-O (hydroxyl) | - | 2.105(4) | 2.089(2) |

Table 3: Selected Bond Angles (°) for this compound Complexes

| Angle (O-In-O) | In(HCOO)3 Range | In2(HCOO)5(OH) Range | In(HCOO)2(OH) Range |

| cis | 85.1(1) - 94.9(1) | 83.7(2) - 96.3(2) | 83.2(1) - 96.8(1) |

| trans | 174.5(1) - 178.9(1) | 171.2(2) - 178.8(2) | 170.1(1) - 179.3(1) |

The structural investigation of these indium formates reveals that the gradual introduction of hydroxyl groups induces the polymerization of the InO6 octahedra. In In(HCOO)3, the InO6 octahedra are isolated, while they become dimeric in In2(HCOO)5(OH) and form one-dimensional chains in In(HCOO)2(OH).

Caption: Effect of hydroxyl groups on the polymerization of InO₆ octahedra.

Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the coordination environment of the formate ligand in indium complexes. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to its coordination mode.

The difference between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies (Δν = ν_as - ν_s) can provide valuable information about the coordination mode of the formate ligand.

Table 4: Typical IR and Raman Vibrational Frequencies (cm⁻¹) for Formate Coordination Modes in Indium Complexes

| Vibration Mode | Monodentate | Bidentate (Chelating) | Bridging |

| ν_as(COO⁻) (IR) | ~1580-1650 | ~1520-1580 | ~1540-1610 |

| ν_s(COO⁻) (IR) | ~1380-1420 | ~1400-1440 | ~1390-1430 |

| Δν (ν_as - ν_s) | > 200 | < 120 | 110-200 |

| ν(In-O) (Raman) | ~300-400 | ~300-400 | ~300-400 |

Caption: A typical workflow for the synthesis and characterization of this compound complexes.

Thermal Decomposition

The thermal decomposition of this compound complexes is a critical aspect, particularly for their application as precursors to indium oxide (In₂O₃), a transparent conducting oxide with significant use in electronics. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the decomposition process.

The decomposition of In(HCOO)3 typically proceeds in a multi-step process. The initial step involves the removal of any lattice or coordinated water molecules. This is followed by the decomposition of the formate ligands, leading to the formation of indium oxide as the final product. The exact decomposition pathway and temperature ranges can be influenced by the heating rate and the atmosphere.

Typical Thermal Decomposition Pathway of In(HCOO)3:

In(HCOO)3(s) → In₂O(CO₃)₂(s) + CO(g) + H₂O(g) In₂O(CO₃)₂(s) → In₂O₂CO₃(s) + CO₂(g) In₂O₂CO₃(s) → In₂O₃(s) + CO₂(g)

The decomposition of hydroxyl-substituted indium formates follows a similar pattern, with the additional loss of water from the hydroxyl groups.

Relevance to Drug Development Professionals

While the primary applications of this compound chemistry have been in materials science, there are several areas of potential interest for researchers in drug development.

Catalysis in Organic Synthesis

Indium(III) salts, including indium triflate and indium chloride, have emerged as effective Lewis acid catalysts for a variety of organic transformations. These reactions are often characterized by their high efficiency, mild reaction conditions, and, in some cases, the ability to be performed in aqueous media. Given that this compound can serve as a precursor to catalytically active indium species, its coordination chemistry is relevant to the development of novel catalytic systems for the synthesis of pharmaceutical intermediates. For instance, indium-catalyzed reactions have been employed in C-C bond formation, cycloadditions, and multicomponent reactions, which are fundamental processes in drug synthesis.

Antimicrobial and Anticancer Potential

Recent research has highlighted the antimicrobial and anticancer activities of various indium complexes. For example, indium(III) complexes with thiosemicarbazones have shown promising cytotoxic activity against several cancer cell lines. Similarly, some indium complexes have demonstrated antibacterial and antifungal properties. Although specific studies on the biological activity of this compound complexes are limited, their structural tunability and the known biological effects of other indium compounds suggest that they could be interesting candidates for screening in drug discovery programs. The formate ligand itself is a simple biological molecule, potentially offering a benign carrier for the indium(III) ion.

Conclusion

This compound coordination chemistry presents a fascinating area of study with a rich structural diversity and a range of potential applications. The ability to systematically tune the structure and properties of these complexes through synthetic control opens up avenues for the rational design of new materials and catalysts. For drug development professionals, the catalytic potential and emerging biological activities of indium complexes, in general, suggest that indium formates could be a valuable, yet underexplored, class of compounds for future investigation. This technical guide provides a foundational understanding of the core principles of this compound chemistry, aiming to stimulate further research and development in this promising field.

Methodological & Application

Application Notes and Protocols for the Synthesis of Indium Zinc Oxide (IZO) Thin Films Using an Indium Formate Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Indium Zinc Oxide (IZO) thin films from an indium formate-based precursor solution. The methodologies outlined are suitable for research and development applications requiring transparent conducting oxide (TCO) films.

Introduction

Indium Zinc Oxide (IZO) is a transparent conducting oxide that serves as a viable alternative to the more commonly used Indium Tin Oxide (ITO). IZO thin films exhibit high transparency in the visible spectrum, good electrical conductivity, and excellent surface smoothness. The use of a solution-based deposition approach, particularly with a formate precursor, offers a cost-effective and scalable method for producing these films. The formate precursor route is advantageous due to its potential for lower processing temperatures compared to some other sol-gel methods. Thermal analysis has shown that a mixture of indium and zinc formates can lower the overall decomposition temperature.[1] This document details the synthesis of the indium zinc formate precursor and its application in the fabrication of IZO thin films via spin coating.

Experimental Protocols

Synthesis of Indium Zinc Formate Precursor Solution

This protocol describes the preparation of a mixed indium-zinc formate precursor solution through the neutralization of the respective metal oxides with formic acid.[1]

Materials:

-

Indium Oxide (In₂O₃)

-

Zinc Oxide (ZnO)

-

Formic Acid (HCOOH, ~99%)

-

Deionized (DI) Water

Equipment:

-

Heated magnetic stirrer

-

Beakers and flasks

-

Condenser

-

Syringe filters (0.22 µm)

Procedure:

-

Molar Ratio Calculation: Determine the desired molar ratio of Indium to Zinc for the IZO thin film. A common starting ratio is 90:10 (In:Zn).

-

Dispersion: In a flask, disperse the calculated amounts of Indium Oxide and Zinc Oxide powders in a minimal amount of DI water.

-

Neutralization Reaction: Slowly add an excess of formic acid to the metal oxide dispersion while stirring.

-

Heating and Refluxing: Attach a condenser to the flask and heat the solution to a temperature between 80-100°C. Maintain this temperature and stir the solution vigorously for several hours until the metal oxides have completely reacted and the solution becomes clear.

-

Cooling and Filtration: Allow the solution to cool to room temperature. Filter the precursor solution through a 0.22 µm syringe filter to remove any unreacted particles or impurities.

-

Storage: Store the final indium zinc formate precursor solution in a sealed container at room temperature.

Deposition of IZO Thin Films by Spin Coating

Materials:

-

Indium Zinc Formate precursor solution

-

Substrates (e.g., glass slides, silicon wafers)

-

Acetone

-

Isopropanol (IPA)

-

Deionized (DI) water

Equipment:

-

Spin coater

-

Ultrasonic bath

-

Hot plate or oven

Procedure:

-

Substrate Cleaning:

-

Sequentially clean the substrates in an ultrasonic bath with DI water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun or in an oven.

-

-

Spin Coating:

-

Place a cleaned substrate on the spin coater chuck.

-

Dispense a sufficient amount of the indium zinc formate precursor solution onto the center of the substrate.

-

Spin the substrate at a speed between 1000-4000 RPM for 30-60 seconds. The spin speed will influence the final film thickness.

-

-

Drying:

-

After spin coating, place the substrate on a hot plate at 100-150°C for 5-10 minutes to evaporate the solvent.

-

-

Annealing:

-

Transfer the dried film to a furnace or hot plate for annealing.

-

Anneal the film at a temperature between 300°C and 400°C for 1-2 hours in an air or controlled atmosphere.[1] The annealing process facilitates the decomposition of the formate precursor and the formation of the IZO film.

-

Data Presentation

The following tables summarize typical quantitative data for IZO thin films synthesized via solution-based methods. Note that the properties of films derived from this compound may vary and should be characterized accordingly.

Table 1: Spin Coating Parameters and Resulting Film Thickness

| Precursor Concentration (M) | Spin Speed (RPM) | Spin Time (s) | Annealing Temperature (°C) | Approximate Film Thickness (nm) |

| 0.1 | 2000 | 30 | 350 | 40-50 |

| 0.1 | 4000 | 30 | 350 | 20-30 |

| 0.2 | 2000 | 30 | 350 | 70-80 |

| 0.2 | 4000 | 30 | 350 | 40-50 |

Table 2: Influence of Annealing Temperature on IZO Thin Film Properties (Illustrative Data)

| Annealing Temperature (°C) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) | Average Transmittance (%) |

| 300 | 5.2 x 10⁻³ | 1.5 x 10²⁰ | 8.0 | > 85 |

| 350 | 1.4 x 10⁻³ | 4.6 x 10²⁰ | 11.1 | > 90 |

| 400 | 2.8 x 10⁻³ | 3.2 x 10²⁰ | 7.0 | > 90 |

Note: Data in Table 2 is illustrative and based on properties reported for solution-processed IZO films, which may not be specific to the formate precursor method.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of IZO thin films using the this compound precursor.

Caption: Experimental workflow for IZO thin film synthesis.

Caption: Logical relationships between process parameters and film properties.

References

Application Notes and Protocols for Spray Pyrolysis of Indium Tin Oxide (ITO) Films from Indium Formate Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the fabrication of transparent conducting Indium Tin Oxide (ITO) thin films via the spray pyrolysis of an indium formate-based precursor solution. This method offers a cost-effective and scalable approach for producing high-quality ITO films suitable for a variety of applications, including transparent electrodes in displays, solar cells, and smart windows. The protocols outlined below are based on established principles of spray pyrolysis for ITO, adapted for a formate precursor system.

Introduction

Indium Tin Oxide (ITO) is a heavily doped n-type semiconductor renowned for its unique combination of high electrical conductivity and high optical transparency in the visible spectrum. These properties make it an indispensable material in various optoelectronic devices. Spray pyrolysis is a versatile thin-film deposition technique where a precursor solution is atomized and sprayed onto a heated substrate. The droplets undergo thermal decomposition upon contact with the hot surface, resulting in the formation of a thin film of the desired material. The use of this compound as a precursor offers potential advantages, such as cleaner decomposition byproducts (primarily CO, CO2, and H2O) compared to chloride-based precursors, which can leave corrosive residues.

Experimental Workflow

The overall experimental workflow for the spray pyrolysis of ITO films from an this compound precursor is depicted below.

Figure 1: Experimental workflow for ITO film deposition.

Detailed Experimental Protocols

Precursor Solution Preparation (0.1 M)

-

Indium Precursor: Weigh an appropriate amount of indium(III) formate (In(HCOO)₃).

-

Tin Precursor: Weigh an appropriate amount of tin(IV) chloride pentahydrate (SnCl₄·5H₂O) to achieve the desired doping concentration (e.g., 5-10 at.% Sn).

-

Solvent: Prepare a suitable volume of a solvent such as 2-methoxyethanol or a mixture of deionized water and ethanol.

-

Dissolution: Dissolve the this compound and tin chloride in the solvent.

-

Homogenization: Stir the solution vigorously using a magnetic stirrer for at least 30 minutes at room temperature to ensure a clear and homogeneous precursor solution.

Substrate Preparation

-

Cleaning: Clean the glass substrates by sequentially sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

-

Drying: Dry the substrates using a stream of dry nitrogen gas.

-

Pre-heating: Place the cleaned substrates on the substrate heater of the spray pyrolysis setup.

Spray Pyrolysis Deposition

-

Substrate Temperature: Heat the substrate to the desired deposition temperature, typically in the range of 350-500°C.

-

Spray Nozzle: Use a pneumatic spray nozzle with a suitable orifice size.

-

Carrier Gas: Use a carrier gas such as compressed air or nitrogen at a constant pressure.

-

Spray Rate: Maintain a constant spray rate, for example, 5 mL/min.

-

Nozzle-to-Substrate Distance: Keep the distance between the spray nozzle and the substrate fixed, typically between 20 and 30 cm.

-

Deposition Time: The deposition time will determine the final film thickness. A typical deposition time might be in the range of 5-15 minutes.

Post-Deposition Annealing

-

Annealing Environment: After deposition, the films can be annealed in a furnace. The annealing atmosphere can be air, nitrogen, or a forming gas (a mixture of nitrogen and hydrogen).

-

Annealing Temperature and Time: A typical annealing process would be at 500°C for 1 hour in air.

Data Presentation

The following tables summarize representative quantitative data for ITO films prepared by spray pyrolysis. Note that these values are compiled from studies using various indium precursors (as specific data for this compound is limited) and are intended to provide a general performance benchmark.

Table 1: Deposition Parameters and Resulting Film Properties

| Parameter | Value | Reference |

| Precursor Concentration | 6.25 - 37.5 mM | [1] |

| Substrate Temperature | 300 - 500 °C | [1][2] |

| Sn Doping Concentration | 5 - 10 wt.% | [1][3] |

| Deposition Time | 3.5 - 10 min | [2][3] |

| Annealing Temperature | 500 °C | [2] |

Table 2: Electrical and Optical Properties of Spray-Pyrolyzed ITO Films

| Property | Typical Value Range | Reference |

| Sheet Resistance (Ω/sq) | 22 - 2786 | [2][3] |

| Resistivity (Ω·cm) | 4.75 x 10⁻⁴ - 2.71 x 10⁻³ | [1][4] |

| Carrier Concentration (cm⁻³) | 7.45 x 10¹⁹ | [1] |

| Mobility (cm²/Vs) | 31 | [1] |

| Optical Transmittance (Visible) | 85 - 94.4 % | [1][3] |

| Film Thickness | ~230 nm | [4] |

Characterization Techniques

-

Structural Properties: X-ray Diffraction (XRD) is used to determine the crystalline structure and preferred orientation of the ITO films.

-

Optical Properties: UV-Visible Spectroscopy is employed to measure the optical transmittance and calculate the bandgap of the films.

-

Electrical Properties: A four-point probe setup is used to measure the sheet resistance, from which the resistivity can be calculated. Hall effect measurements can provide carrier concentration and mobility.

-

Morphological Properties: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are utilized to study the surface morphology and roughness of the deposited films.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Hazy or Opaque Film | Substrate temperature too low or too high; Precursor concentration too high. | Optimize substrate temperature; Dilute the precursor solution. |

| High Sheet Resistance | Incomplete decomposition of precursors; Low doping concentration; High porosity. | Increase substrate temperature or annealing temperature; Optimize Sn doping; Increase deposition time for a denser film. |

| Poor Adhesion | Contaminated substrate; Mismatched thermal expansion. | Improve substrate cleaning procedure; Use a substrate with a closer thermal expansion coefficient. |

| Non-uniform Film | Uneven substrate heating; Clogged spray nozzle; Inconsistent spray rate. | Ensure uniform substrate temperature; Clean or replace the nozzle; Calibrate the solution delivery system. |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Perform the spray pyrolysis deposition in a well-ventilated fume hood to avoid inhalation of precursor aerosols and decomposition byproducts.

-

Be cautious of the high-temperature components of the spray pyrolysis setup.

Disclaimer: The experimental protocols and data presented are intended for informational purposes and as a starting point for process development. Optimal conditions may vary depending on the specific equipment and desired film properties. It is recommended to perform a systematic optimization of the process parameters for your specific application. The quantitative data is based on reports using various indium precursors due to the limited availability of data specifically for this compound.

References

Application Notes and Protocols for Atomic Layer Deposition of Indium Oxide

A Note on the Use of Indium Formate:

Researchers interested in exploring this compound as a novel ALD precursor would need to undertake fundamental studies to determine its viability and optimize process parameters. This would involve thermal analysis of the precursor, selection of an appropriate co-reactant (e.g., water, ozone, or plasma), and systematic investigation of the ALD temperature window, pulse times, and resulting film properties.

Given the lack of established protocols for this compound, this document will provide detailed application notes and protocols for a well-characterized and widely used ALD process for indium oxide, utilizing cyclopentadienyl indium (InCp) and hydrogen peroxide (H₂O₂) as the indium precursor and oxygen source, respectively. This information is intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to deposit high-quality indium oxide thin films.

Atomic Layer Deposition of Indium Oxide from Cyclopentadienyl Indium and Hydrogen Peroxide

These notes provide a comprehensive overview and detailed protocols for the deposition of high-quality indium oxide (In₂O₃) thin films using atomic layer deposition (ALD) with cyclopentadienyl indium (InCp) and hydrogen peroxide (H₂O₂) as precursors.

Process Overview and Key Characteristics

The ALD of In₂O₃ using InCp and H₂O₂ is a thermal process that enables the deposition of thin films with high conformity, precise thickness control at the atomic level, and excellent uniformity. This method is particularly advantageous for its relatively low deposition temperatures.

Key features of this process include:

-

Low-Temperature Deposition: A stable growth rate can be achieved at temperatures between 160°C and 200°C.[2][3]

-

High Growth Rate: This chemistry exhibits a relatively high growth per cycle (GPC) compared to other In₂O₃ ALD processes.[2][3]

-

High-Purity Films: The resulting films demonstrate low carbon incorporation, particularly at optimized temperatures.[2][3]

-

Tunable Properties: The structural, optical, and electrical properties of the In₂O₃ films can be controlled by adjusting the deposition temperature and post-deposition annealing.

Quantitative Data Summary

The following tables summarize the key quantitative data for the ALD of In₂O₃ from InCp and H₂O₂.

| Parameter | Value | Reference |

| Precursor | Cyclopentadienyl Indium (InCp) | [2][3] |

| Co-reactant | Hydrogen Peroxide (H₂O₂) | [2][3] |

| Deposition Temperature Window | 160 - 200 °C | [2][3] |

| Growth per Cycle (GPC) | 1.4 - 1.5 Å/cycle | [2][3] |

| Deposition Temperature (°C) | Optical Band Gap (Eg) (eV) | In:O Atomic Ratio | Carbon Content | Film Crystallinity |

| 150 | 3.42 | - | - | Amorphous |

| 160 | - | - | - | Amorphous |

| 180 | - | - | - | Polycrystalline |

| 200 | 3.75 | 1:1.36 | Not detected | Polycrystalline |

Note: The In:O ratio of 1:1.36 at 200°C suggests the presence of oxygen vacancies in the as-deposited film.[3]

Experimental Protocols

This section provides a detailed methodology for the ALD of In₂O₃ using InCp and H₂O₂.

3.1. Substrate Preparation

-

Cleaning: Utilize a standard cleaning procedure appropriate for the substrate material. For silicon (100) wafers, the Radio Corporation of America (RCA) cleaning process is recommended.

-

Loading: Carefully load the cleaned and dried substrates into the ALD reactor chamber.

3.2. ALD Process Parameters

-

Precursor Handling:

-

Heat the InCp precursor to a temperature that provides sufficient vapor pressure for delivery into the reactor.

-

Maintain the H₂O₂ at room temperature.

-

-

Reactor Conditions:

-

Set the substrate temperature to the desired value within the ALD window (e.g., 160-200°C).

-

Use a high-purity inert gas, such as nitrogen (N₂) or argon (Ar), as the carrier and purge gas.

-

-

ALD Cycle Sequence:

-

Step 1: InCp Pulse: Introduce InCp vapor into the reactor chamber for a specified time to allow for self-limiting adsorption onto the substrate surface.

-

Step 2: Purge: Purge the chamber with inert gas to remove any unreacted InCp and gaseous byproducts.

-

Step 3: H₂O₂ Pulse: Introduce H₂O₂ vapor into the chamber to react with the adsorbed InCp surface species, forming a layer of In₂O₃.

-

Step 4: Purge: Purge the chamber with inert gas to remove unreacted H₂O₂ and reaction byproducts.

-

-

Film Thickness: Repeat the ALD cycle until the desired film thickness is achieved. The final thickness can be estimated by multiplying the GPC by the number of cycles.

3.3. Post-Deposition Annealing (Optional)

To improve the electrical properties and passivate oxygen vacancies, a post-deposition anneal can be performed.

-

Environment: Anneal the samples in an air or oxygen atmosphere.

-

Temperature: A typical annealing temperature is 300°C.

-

Duration: The annealing time can be varied to optimize device performance.

Visualizations

Diagram 1: ALD Cycle for In₂O₃ from InCp and H₂O₂

A schematic of the four-step ALD cycle for depositing In₂O₃.

Diagram 2: Experimental Workflow

The overall experimental workflow for In₂O₃ ALD.

Applications in Research and Drug Development

Indium oxide is a transparent conducting oxide with a wide range of applications. In the context of drug development and scientific research, high-quality In₂O₃ thin films deposited by ALD can be utilized in:

-

Biosensors: As a transparent conductive coating for electrodes in electrochemical and optical biosensors.

-

Lab-on-a-Chip Devices: For the fabrication of microfluidic devices and integrated sensors.

-

Drug Delivery Systems: As a component in smart drug delivery platforms where electrical or optical stimulation is required.

-

Advanced Imaging and Spectroscopy: As transparent electrodes in specialized sample holders for techniques like spectroelectrochemistry.

The ability of ALD to conformally coat complex three-dimensional structures makes it an ideal technique for these advanced applications.

References

Low-Temperature Synthesis of Indium Oxide from Indium Formate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the low-temperature synthesis of indium oxide (In₂O₃) thin films and nanoparticles from an indium formate precursor. This solution-based method offers a cost-effective and straightforward alternative to vacuum-based deposition techniques, enabling the formation of indium oxide at temperatures compatible with a variety of substrates, including flexible polymers. The protocols cover the preparation of the this compound precursor solution, the deposition of thin films via spin-coating, and the thermal decomposition process to yield amorphous or crystalline indium oxide.

Introduction

Indium oxide is a key transparent conducting oxide (TCO) with wide-ranging applications in optoelectronics, including flat-panel displays, solar cells, and sensors. Traditional fabrication methods often require high-temperature annealing or expensive vacuum deposition systems. The use of metal formate precursors presents an attractive route for the low-temperature, solution-based synthesis of metal oxides. This compound, In(HCOO)₃, can be thermally decomposed at relatively low temperatures to form indium oxide, offering a simple and scalable method for producing high-quality films and powders. This approach is particularly advantageous for applications requiring deposition on temperature-sensitive substrates.

Experimental Protocols

Preparation of this compound Precursor Solution (0.1 M)

This protocol describes the preparation of a 0.1 M this compound solution suitable for spin-coating.

Materials:

-

Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O)

-

Formic acid (HCOOH, ~98-100%)

-

Deionized (DI) water

-

2-Methoxyethanol

-

Ammonium hydroxide (NH₄OH, optional, for pH adjustment)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

0.22 µm syringe filter

Procedure:

-

Dissolution of Indium Salt: In a clean beaker, dissolve the appropriate amount of indium(III) nitrate hydrate in a minimal amount of DI water with vigorous stirring.

-

Reaction with Formic Acid: While stirring, slowly add a threefold molar excess of formic acid to the indium nitrate solution. The reaction will lead to the formation of this compound.

-

Solvent Exchange: Add 2-methoxyethanol to the solution.

-

Heating and Evaporation: Gently heat the solution to 60-80°C on a hotplate with continuous stirring to evaporate the water and excess formic acid, leaving a clear solution of this compound in 2-methoxyethanol.

-

Concentration Adjustment: After cooling to room temperature, adjust the final volume with 2-methoxyethanol to achieve a 0.1 M concentration of this compound.

-

Filtration: Filter the precursor solution through a 0.22 µm syringe filter to remove any particulate impurities before use.

Low-Temperature Synthesis of Indium Oxide Thin Films

This protocol details the deposition of indium oxide thin films on a substrate using spin-coating followed by low-temperature thermal decomposition.

Materials and Equipment:

-

This compound precursor solution (0.1 M)

-

Substrates (e.g., glass slides, silicon wafers, or flexible polymer films)

-

Spin coater

-

Hotplate or tube furnace

-

Nitrogen or forming gas supply (optional)

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates by ultrasonication in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.

-

Spin-Coating:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense an adequate amount of the this compound precursor solution to cover the substrate.

-

Spin the substrate at 3000 rpm for 30 seconds. This will result in a uniform thin film of the precursor.

-

-

Drying: Place the coated substrate on a hotplate at 100-150°C for 10 minutes to evaporate the solvent.

-

Thermal Decomposition (Annealing):

-

Transfer the dried film into a tube furnace or onto a preheated hotplate.

-

Heat the film in air or a controlled atmosphere (e.g., nitrogen or forming gas) at a temperature between 250°C and 400°C.[1] The choice of temperature will influence the crystallinity and properties of the resulting indium oxide film.

-

Maintain the annealing temperature for 1 hour.

-

-

Cooling: Allow the substrate to cool down to room temperature naturally.

Data Presentation

The properties of indium oxide synthesized at low temperatures can vary depending on the precise conditions. The following table summarizes typical quantitative data for indium oxide thin films synthesized from various precursors at low temperatures.

| Property | Value | Synthesis Conditions | Reference |

| Crystallinity | Amorphous to Polycrystalline (cubic) | Annealing temperature dependent (transition often occurs around 200-300°C) | [1] |

| Film Thickness | 20 - 100 nm | Dependent on solution concentration and spin-coating parameters | |

| Optical Transmittance | > 85% in the visible range | Annealed films on transparent substrates | |

| Band Gap | 3.5 - 3.7 eV | Dependent on crystallinity and stoichiometry | |

| Resistivity | 10⁻³ - 10⁻² Ω·cm | Lower resistivity is typically achieved with higher annealing temperatures and crystallinity |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the low-temperature synthesis of indium oxide thin films from an this compound precursor.

Caption: Experimental workflow for indium oxide thin film synthesis.

Decomposition Pathway

The thermal decomposition of this compound is the critical step in forming indium oxide. The following diagram illustrates the logical relationship of this conversion.

Caption: Thermal decomposition pathway of this compound.

References

Application Notes and Protocols for Indium Formate Ink Formulation in Printed Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of indium formate-based inks for the fabrication of printed electronic components. The protocols outlined below detail the synthesis of the this compound precursor, the formulation of a spin-coating ink, the deposition process, and the final annealing step to produce conductive indium oxide thin films.

Overview

This compound is a metal-organic precursor that serves as a foundation for creating solution-processable inks used in printed electronics. The primary advantage of this metal-organic decomposition (MOD) approach lies in its ability to form uniform, smooth, and conductive layers of indium oxide (In₂O₃) at relatively low processing temperatures. This makes it compatible with a variety of substrates, including flexible polymers. Upon thermal annealing, the this compound precursor decomposes, yielding a transparent and conductive indium oxide film.

Experimental Protocols

Synthesis of this compound Precursor

This protocol describes the synthesis of this compound from the reaction of indium nitrate hydrate with formic acid and ammonia.

Materials:

-

Indium (III) nitrate hydrate (In(NO₃)₃·xH₂O)

-

Formic acid (CH₂O₂)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and hotplate

-

Beakers and graduated cylinders

-

Filter paper and funnel

-

Drying oven

Procedure:

-

Dissolution: Dissolve indium (III) nitrate hydrate in deionized water in a beaker to create a 0.5 M solution. Stir the solution on a magnetic stirrer until the salt is completely dissolved.

-

Neutralization: In a separate beaker, prepare a solution of formic acid and ammonium hydroxide in deionized water. Slowly add this solution to the indium nitrate solution while continuously stirring. This will initiate the precipitation of this compound.

-

Precipitation and Aging: Continue stirring the mixture for 1-2 hours to ensure complete reaction and to allow the precipitate to age.

-

Filtration and Washing: Filter the white precipitate of this compound using filter paper. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the collected this compound powder in a drying oven at 80-100°C for several hours until a constant weight is achieved. The resulting white powder is the this compound precursor.

This compound Ink Formulation for Spin Coating

This protocol details the preparation of a stable this compound ink suitable for deposition by spin coating.

Materials:

-

Synthesized this compound powder

-

2-Methoxyethanol (solvent)

-

Ethanolamine (stabilizer)

-

Magnetic stirrer

-

Vials

-

Syringe filters (0.45 µm pore size)

Procedure:

-

Solvent Preparation: Prepare the desired volume of 2-methoxyethanol in a clean vial.

-

Dissolution of Precursor: Gradually add the synthesized this compound powder to the 2-methoxyethanol to achieve a concentration of 0.1 M to 0.5 M, depending on the desired film thickness.

-

Stabilization: Add ethanolamine to the solution as a stabilizer. A molar ratio of ethanolamine to this compound of 1:1 is a good starting point.

-

Stirring: Stir the mixture vigorously on a magnetic stirrer for several hours at room temperature until the this compound is completely dissolved and the solution becomes clear and homogeneous.

-

Filtration: Filter the ink using a syringe filter with a 0.45 µm pore size to remove any particulate matter that could interfere with the spin coating process.

-

Storage: Store the prepared ink in a sealed vial in a cool, dark place. The ink is typically stable for several days.

Thin Film Deposition by Spin Coating

This protocol describes the deposition of the this compound ink onto a substrate using a spin coater.

Materials:

-

This compound ink

-

Substrates (e.g., glass slides, silicon wafers)

-

Spin coater

-

Pipettes

-

Nitrogen gas source (for drying)

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

-

Dispensing Ink: Place the cleaned substrate on the chuck of the spin coater. Dispense a small amount of the this compound ink onto the center of the substrate using a pipette, ensuring the surface is covered.

-

Spin Coating: Start the spin coater. A typical two-step program is effective:

-

Step 1 (Spread): 500 rpm for 10 seconds to evenly spread the ink.

-

Step 2 (Thinning): 3000-5000 rpm for 30-60 seconds to achieve the desired film thickness.

-

-

Drying: After spin coating, the film can be soft-baked on a hotplate at 100-150°C for 5-10 minutes to evaporate the solvent.

Thermal Annealing to Form Indium Oxide

This final step converts the precursor film into a conductive indium oxide layer.

Materials:

-

Spin-coated this compound film on substrate

-

Tube furnace or rapid thermal annealing (RTA) system

-

Controlled atmosphere (e.g., air, nitrogen, forming gas)

Procedure:

-

Placement: Place the substrate with the dried precursor film into the furnace or RTA system.

-

Annealing: Heat the substrate to the desired annealing temperature. The optimal temperature is typically in the range of 250°C to 400°C.[1] The annealing time can vary from 30 minutes to 2 hours, depending on the temperature and desired film properties.

-

Atmosphere: The annealing can be performed in air. For applications requiring lower resistivity, annealing in a reducing atmosphere (e.g., forming gas - N₂/H₂) may be beneficial.

-

Cooling: After annealing, allow the substrate to cool down slowly to room temperature to prevent thermal shock and cracking of the film.

Data Presentation

The electrical and optical properties of the resulting indium oxide films are highly dependent on the annealing temperature. The following tables summarize typical performance metrics obtained from solution-processed indium oxide films.

Table 1: Electrical Properties of Solution-Processed Indium Oxide Films as a Function of Annealing Temperature

| Annealing Temperature (°C) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Hall Mobility (cm²/V·s) |

| 350 | 2.81 × 10³ | - | 18.4 |

| 450 | 6.58 | -2.69 × 10¹⁵ | 52.3 |

| 550 | 1.29 | -1.71 × 10¹⁴ | 185 |

Data adapted from a study on solution-processed In₂O₃ thin-film transistors, which demonstrates the trend of electrical properties with annealing temperature.[2]

Table 2: Optical Properties of Indium Oxide Films

| Wavelength (nm) | Typical Transmittance (%) |

| 400 | > 80 |

| 550 | > 85 |

| 700 | > 90 |

Typical transmittance values for indium oxide films in the visible spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from precursor synthesis to the final characterization of the indium oxide thin film.

Caption: Experimental workflow for this compound ink.

Chemical Transformation Pathway

This diagram illustrates the chemical transformation of the this compound precursor into indium oxide during the thermal annealing process.

Caption: Thermal decomposition of this compound.

References

Application Notes and Protocols: The Role of Indium Formate and its Derivatives in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of indium formate and its derivatives. The primary focus is on their significant role in the electrochemical reduction of carbon dioxide (CO₂) to formate, a reaction of great interest for sustainable fuel production and carbon capture. Additionally, the potential utility of indium(III) compounds, such as this compound, as Lewis acid catalysts in organic synthesis is explored. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate the practical application of these catalysts in a research setting.

Electrochemical Reduction of CO₂ to Formate

Indium-based materials, often synthesized from this compound precursors, have emerged as highly efficient and selective electrocatalysts for the conversion of CO₂ to formate. This process offers a promising pathway for transforming a greenhouse gas into a valuable chemical feedstock.

Catalyst Performance

A variety of indium-based catalysts have been developed, each exhibiting distinct performance characteristics. The key metrics for evaluating these catalysts are Faradaic Efficiency (FE), which measures the percentage of electrons used to produce the desired product, and current density, which relates to the rate of the reaction.

| Catalyst Type | Precursor/Synthesis Highlights | Faradaic Efficiency (FE) for Formate | Current Density | Stability | Reference(s) |

| Indium Nanoparticles (In NPs) | Simple two-step synthesis from InCl₃. Carbon-supported variants (e.g., In₅₀/C₅₀) show enhanced performance. | Up to 97% | > -10.6 mA·cm⁻² at -1.6 V vs. Ag/AgCl | Stable for over 2.5 hours | |

| Indium Single-Atom Catalysts (SACs) | Pyrolysis of In-based metal-organic frameworks (MOFs). | 85.2% | 38.94 to 81.08 mA·cm⁻² | Not specified | |

| Zinc-doped Indium Sulfide (ZnIn₂S₄) | Hydrothermal synthesis of In₂S₃ followed by zinc incorporation. | 99.3% | 300 mA·cm⁻² | Stable for over 60 hours | |

| Indium-Bismuth Alloy | Hydrothermal synthesis of Bi₂O₃ nanosheets followed by indium incorporation. | > 95% | 13 mA·cm⁻² | Not specified | |

| Electrodeposited Indium Coatings | Electrodeposition from a deep eutectic solvent containing InCl₃. | Up to 72.5% | Not specified | Not specified | |

| High-Valent Indium (In₂O₃/In₂S₃) | Composite material designed to stabilize the high-valent indium species. | Not specified | Not specified | Enhanced stability compared to individual phases |

Experimental Protocols

This protocol is adapted from a facile synthesis method for producing highly efficient indium-based nanoparticles for CO₂ electroreduction.

Materials:

-

Indium(III) chloride (InCl₃)

-

Carbon black

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Deionized water

-

Nafion™ solution (5 wt%)

Procedure:

-

Preparation of Indium Nanoparticles:

-

Dissolve a specific amount of InCl₃ in deionized water.

-

Separately, prepare a solution of NaBH₄ in deionized water.

-

Slowly add the NaBH₄ solution to the InCl₃ solution under vigorous stirring to induce the formation of indium nanoparticles.

-

Continue stirring for 1 hour to ensure complete reaction.

-

Collect the nanoparticles by centrifugation, wash thoroughly with deionized water and ethanol, and dry under vacuum.

-

-

Supporting Nanoparticles on Carbon:

-

Disperse the dried indium nanoparticles and carbon black (at a 50:50 mass ratio) in ethanol.

-

Sonicate the mixture for 30 minutes to ensure a homogeneous dispersion.

-

Remove the ethanol by rotary evaporation to obtain the In₅₀/C₅₀ catalyst powder.

-

-

Electrode Preparation:

-

Prepare a catalyst ink by dispersing 12.5 mg of the In₅₀/C₅₀ catalyst in a solution of 1 mL of ethanol and 30 µL of Nafion™ solution.

-

Sonicate the ink for at least 30 minutes to ensure homogeneity.

-

Spray-coat the ink onto a gas diffusion layer (e.g., carbon paper) to achieve a desired loading (e.g., 1.5 ± 0.3 mg·cm⁻²).

-

Dry the electrode at room temperature before use.

-

This protocol outlines a typical experimental setup for evaluating the performance of the prepared catalyst.

Apparatus:

-

H-type electrochemical cell with two compartments separated by a proton exchange membrane (e.g., Nafion™ 117).

-

Working electrode (the prepared catalyst-coated electrode).

-

Counter electrode (e.g., platinum foil).

-

Reference electrode (e.g., Ag/AgCl).

-

Potentiostat/Galvanostat.

-

Gas delivery system for CO₂.

-

Electrolyte (e.g., 0.5 M KHCO₃).

-

Analytical equipment for product quantification (e.g., High-Performance Liquid Chromatography (HPLC) for formate, Gas Chromatography (GC) for gaseous products).

Procedure:

-

Cell Assembly:

-

Assemble the H-type cell with the working electrode in the cathodic compartment and the counter electrode in the anodic compartment.

-

Fill both compartments with the electrolyte solution.

-

Place the reference electrode in the cathodic compartment, close to the working electrode.

-

-

Electrolysis:

-

Purge the catholyte with CO₂ for at least 30 minutes before the experiment to ensure saturation.

-

Maintain a continuous CO₂ flow through the catholyte during the electrolysis.

-

Perform chronoamperometry or linear sweep voltammetry at a desired potential (e.g., -1.6 V vs. Ag/AgCl) for a specific duration.

-

-

Product Analysis:

-

After electrolysis, collect liquid samples from the catholyte for formate quantification using HPLC.

-

Collect gas samples from the headspace of the cathodic compartment for analysis of H₂ and CO using GC.

-

Mechanistic Insights

The electrochemical reduction of CO₂ on indium-based catalysts is believed to proceed through several key steps. The following diagram illustrates a generally accepted pathway.

Caption: Proposed reaction pathway for the electrochemical reduction of CO₂ to formate on an indium catalyst surface.

Indium(III) Catalysts in Organic Synthesis

Indium(III) compounds, including this compound, are recognized for their Lewis acidic properties, which can be harnessed to catalyze a variety of organic transformations. Their tolerance to water and air makes them attractive alternatives to more sensitive Lewis acids.

Potential Applications

While specific catalytic applications of this compound are not extensively documented, its behavior as a Lewis acid can be inferred from the broader chemistry of indium(III) salts. Potential applications include:

-

Friedel-Crafts Reactions: Catalyzing the acylation and alkylation of aromatic compounds.

-

Aldol and Michael Additions: Promoting carbon-carbon bond formation.

-

Cycloaddition Reactions: Facilitating Diels-Alder and other cycloadditions.

-

Rearrangement Reactions: Catalyzing rearrangements of epoxides and other substrates.

General Experimental Protocol for a Trial Reaction: Friedel-Crafts Acylation

This protocol provides a general starting point for investigating the catalytic activity of this compound in a model Friedel-Crafts acylation.

Materials:

-

Indium(III) formate (In(HCOO)₃)

-

Anisole

-

Acetic anhydride

-

Solvent (e.g., nitromethane)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of anisole (1.0 mmol) in nitromethane (2 mL), add indium(III) formate (0.05 mmol, 5 mol%).

-

Add acetic anhydride (1.2 mmol) to the mixture.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature or 50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for Catalyst Screening

The following diagram illustrates a logical workflow for screening the catalytic activity of this compound in a new organic transformation.

Caption: A logical workflow for the investigation of this compound as a catalyst in a new organic reaction.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and adhere to all laboratory safety protocols. Reaction conditions may require optimization for specific substrates and desired outcomes.

Troubleshooting & Optimization

Technical Support Center: Optimizing Thermal Decomposition of Indium Formate for Pure In₂O₃

Welcome to the technical support center for the synthesis of pure indium oxide (In₂O₃) via the thermal decomposition of indium formate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during this process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of In₂O₃ from this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Final product is not pure In₂O₃ (e.g., contains metallic indium). | Decomposition was carried out in a dry, inert atmosphere. In the absence of an oxidizing agent, the decomposition of the formate can lead to the reduction of indium ions to metallic indium. | Introduce water vapor into the inert gas stream (e.g., nitrogen or argon). The presence of water vapor promotes the formation of crystalline In₂O₃ and helps prevent the formation of metallic indium.[1][2] Alternatively, perform the decomposition in a controlled oxidizing atmosphere, such as a mixture of an inert gas and oxygen. |

| Incomplete decomposition of the this compound precursor. | The decomposition temperature was too low or the heating time was insufficient. | Based on thermal analysis of related compounds, the decomposition of this compound precursors generally occurs between 200°C and 300°C.[1][2] Ensure the furnace is calibrated and the sample reaches a temperature within this range for an adequate duration. It is recommended to hold the sample at the final temperature for at least one hour to ensure complete conversion. |

| The resulting In₂O₃ powder has a broad particle size distribution. | The initial this compound precursor was not homogenous, or the heating rate during decomposition was too rapid, leading to uncontrolled nucleation and growth. | Ensure the this compound precursor is of high purity and has a uniform particle size. Utilize a controlled, slower heating rate during the thermal decomposition process to promote uniform crystal growth. |

| The final In₂O₃ product is amorphous instead of crystalline. | The decomposition temperature was too low to induce crystallization. | While decomposition may begin at lower temperatures, crystallization to the desired cubic bixbyite structure of In₂O₃ may require higher temperatures.[3] Consider increasing the final decomposition temperature to a range of 400-500°C to ensure high crystallinity. |

| Yellowish-green to dark green coloration of the final In₂O₃ product. | This is the characteristic appearance of pure, crystalline In₂O₃ and is not necessarily an indication of impurity.[4] However, significant darkening could indicate the presence of a substoichiometric oxide (In₂O₃-x) or carbonaceous residues. | If other characterization methods (e.g., XRD, XPS) confirm the presence of impurities, consider modifying the decomposition atmosphere. A slightly oxidizing atmosphere can help remove carbonaceous residues. If a substoichiometric oxide is present, a post-annealing step in air or a controlled oxygen environment at a moderate temperature (e.g., 400°C) can help to fully oxidize the material. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal atmosphere for the thermal decomposition of this compound to obtain pure In₂O₃?

A1: To obtain pure, crystalline In₂O₃, an inert atmosphere (such as nitrogen or argon) with controlled humidity is recommended.[1][2] The presence of water vapor facilitates the direct conversion to In₂O₃ and suppresses the formation of metallic indium as a byproduct.[1][2] Decomposition in dry air can also yield In₂O₃, but may lead to a mixture of In₂O₃ and a small amount of metallic indium.

Q2: At what temperature does this compound decompose to In₂O₃?

A2: The thermal decomposition of indium hydroxoformate, a closely related precursor, occurs in a single step between 200°C and 300°C in a dry atmosphere.[1][2] In a humid atmosphere, the decomposition can proceed in two steps and may be completed at a lower temperature, below 260°C.[1][2]

Q3: How can I be sure my final product is pure, crystalline In₂O₃?

A3: The purity and crystallinity of your In₂O₃ product should be confirmed using standard materials characterization techniques. X-ray Diffraction (XRD) is essential to confirm the crystalline phase (cubic bixbyite structure for In₂O₃) and to detect any crystalline impurities.[5] X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and oxidation states of the elements present. Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to analyze the morphology and particle size of the resulting powder.[5]

Q4: Can I use a solution of this compound for spray or dip coating to produce In₂O₃ thin films?

A4: Yes, solutions of this compound and related precursors can be used to deposit films that are subsequently thermally decomposed to form In₂O₃ thin films.[6][7] The decomposition temperature and atmosphere will still be critical parameters to control the properties of the final film.

Q5: What are the expected gaseous byproducts of the thermal decomposition of this compound?

A5: The thermal decomposition of formate precursors typically releases carbon dioxide, carbon monoxide, and water.[1] In the case of indium hydroxoformate, the evolved gases have been identified as primarily carbon dioxide and formic acid.[1] Proper ventilation and exhaust are necessary during the experiment.

Data Presentation

Table 1: Thermal Decomposition Parameters for this compound and Related Precursors

| Precursor | Decomposition Temperature Range (°C) | Atmosphere | Final Product | Reference |

| Indium Hydroxoformate (In(OH)(HCO₂)₂) | 200 - 300 | Dry Inert | In₂O₃ + Metallic Indium | [1][2] |

| Indium Hydroxoformate (In(OH)(HCO₂)₂) | < 260 | Humid Inert | Pure In₂O₃ | [1][2] |

| Indium Acetate | ~250 - 350 | Air | In₂O₃ | |

| Indium Acetylacetonate | 150 - 250 | Air | In₂O₃ | |

| Indium Nitrate | ~200 - 500 | Air | In₂O₃ |

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol describes a general method for the synthesis of this compound from indium(III) hydroxide.

-

Preparation of Indium(III) Hydroxide:

-

Dissolve a soluble indium salt (e.g., indium(III) nitrate or indium(III) chloride) in deionized water.

-

Slowly add a stoichiometric amount of a base (e.g., ammonium hydroxide or sodium hydroxide) while stirring to precipitate indium(III) hydroxide (In(OH)₃).

-

Filter the white precipitate and wash thoroughly with deionized water to remove any remaining ions.

-

Dry the In(OH)₃ precipitate in an oven at a low temperature (e.g., 80°C) until a constant weight is achieved.

-

-

Formation of this compound:

-

Suspend the dried In(OH)₃ in an excess of formic acid.

-

Gently heat the mixture with stirring (e.g., at 60-80°C) until the solid completely dissolves, indicating the formation of this compound in solution.

-

Evaporate the excess formic acid and water to obtain the solid this compound precursor. This can be done on a hot plate in a fume hood or using a rotary evaporator.

-

Dry the resulting this compound powder in a vacuum oven at a low temperature (e.g., 60°C) to remove any residual solvent.

-

Protocol 2: Thermal Decomposition of this compound to Pure In₂O₃

This protocol details the thermal decomposition of the synthesized this compound to produce pure, crystalline In₂O₃.

-

Sample Preparation:

-

Place a known amount of the dried this compound powder into a ceramic or quartz crucible.

-

Ensure the powder is loosely packed to allow for efficient gas exchange.

-

-

Furnace Setup:

-

Place the crucible in the center of a tube furnace equipped with a gas inlet and outlet.

-

If a humid atmosphere is desired, bubble the inert gas (e.g., nitrogen or argon) through a water bubbler before it enters the furnace tube.

-

-

Thermal Decomposition:

-

Purge the furnace tube with the chosen atmosphere (e.g., humid nitrogen) for at least 30 minutes to remove any residual air.

-

Begin heating the furnace to the target decomposition temperature (e.g., 260°C for humid atmosphere or 300°C for dry atmosphere) at a controlled rate (e.g., 5-10°C/minute).

-

Hold the furnace at the target temperature for a sufficient duration (e.g., 1-2 hours) to ensure complete decomposition.

-

For enhanced crystallinity, a higher temperature (e.g., 400-500°C) can be used.

-

-

Cooling and Collection:

-

After the hold time, turn off the furnace and allow it to cool to room temperature under the same atmosphere.

-

Once cooled, carefully remove the crucible containing the final yellowish-green In₂O₃ powder.

-

Store the In₂O₃ powder in a desiccator to prevent moisture absorption.

-

Visualizations

Caption: Experimental workflow for the synthesis of pure In₂O₃.

Caption: Troubleshooting logic for optimizing In₂O₃ synthesis.

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterisation of In2O3 Na-noparticles from Astragalus gummifer [scirp.org]

- 4. Indium(III) oxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Solution synthesis and characterization of indium-zinc formate precursors for transparent conducting oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preventing impurity incorporation from indium formate precursors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indium formate precursors. Our goal is to help you prevent impurity incorporation and ensure the highest quality of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound precursors?

A1: Common impurities in this compound precursors can be broadly categorized as:

-

Unreacted Starting Materials: Residual indium salts (e.g., indium nitrate, indium chloride) or formic acid.

-

Side-Reaction Products: Indium hydroxide (In(OH)₃) is a frequent impurity, often formed if the pH of the reaction is not carefully controlled.[1][2]

-